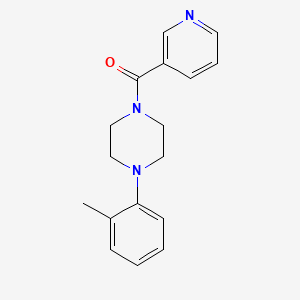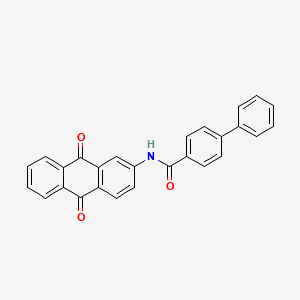
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly referred to as CFTR(inh)-172, and it has been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the flow of salt and water in and out of cells, and its dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. The use of CFTR(inh)-172 has shown promising results in treating CF and other related disorders.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 works by binding to a specific site on the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, known as the ATP-binding site. This binding prevents the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein from opening and allowing the flow of salt and water in and out of cells. By inhibiting the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 can help to reduce the production of mucus and improve lung function in CF patients.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to reduce inflammation and improve lung function in CF patients. It has also been found to have potential applications in the treatment of other disorders, such as diarrhea, polycystic kidney disease, and pancreatitis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has several advantages for lab experiments. It is a highly specific inhibitor of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, which makes it useful for studying the role of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 in lab experiments. It is a relatively new compound, and its long-term effects and safety have not been fully established. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172. One area of research is focused on improving the efficacy and safety of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 for the treatment of CF and related disorders. This includes optimizing the synthesis process, developing new formulations, and conducting clinical trials to evaluate its effectiveness and safety in humans. Another area of research is focused on exploring the potential applications of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 in other disorders, such as diarrhea, polycystic kidney disease, and pancreatitis. Finally, research is also focused on understanding the molecular mechanisms underlying the activity of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172, which can help to inform the development of new therapies for CF and related disorders.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with piperidine-2,6-dione to form N-(3-chloro-4-fluorophenyl)-2,6-piperidinedione. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. The synthesis process has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the treatment of CF and related disorders. CF is caused by mutations in the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide gene, which encodes the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein. The dysfunction of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein leads to the accumulation of thick, sticky mucus in the lungs, pancreas, and other organs, causing inflammation, infection, and tissue damage. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to inhibit the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, which can help to reduce the production of mucus and improve lung function in CF patients.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-15-11-12(4-9-16(15)19)20-25(23,24)14-7-5-13(6-8-14)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRBPPYRZJZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-methyl-2-[(3-methyl-2-butenoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5053128.png)

![N-ethyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5053132.png)

![methyl N-(5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)glycinate](/img/structure/B5053145.png)

![N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide](/img/structure/B5053160.png)

![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5053184.png)


![3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B5053201.png)

